molecular formula C20H21N3OS B11167158 3,3-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

3,3-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11167158
M. Wt: 351.5 g/mol
InChI Key: PQHXZMPGWMEWRL-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNS

    IUPAC Name: this compound

This compound belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Preparation Methods

Synthetic Routes:: The synthesis of 3,3-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves several steps

    Thiadiazole Formation:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is essential.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may yield the corresponding amine or other reduced forms.

    Substitution: Substitution reactions can occur at the thiadiazole nitrogen or the phenyl rings.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide).

Major Products:: The major products depend on the specific reaction conditions and reagents used. Isolation and characterization are crucial to identify intermediates and final products.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Catalysis: As ligands for transition metal catalysts.

Biology and Medicine::

    Drug Development: Investigated for potential pharmacological activities (e.g., antibacterial, antitumor).

    Biological Probes: Used to study cellular processes.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

While 3,3-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substituents, it shares similarities with other thiadiazole-containing compounds. Further studies can elucidate its distinct features.

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

3,3-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C20H21N3OS/c1-2-9-19-22-23-20(25-19)21-18(24)14-17(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13,17H,2,9,14H2,1H3,(H,21,23,24)

InChI Key

PQHXZMPGWMEWRL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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